molecular formula C12H9ClN2O3 B2777197 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 1286713-47-0

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B2777197
CAS No.: 1286713-47-0
M. Wt: 264.67
InChI Key: CTBMKRPOEXOPMI-UHFFFAOYSA-N
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Description

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a 4-chlorophenyl group and an acetic acid moiety

Scientific Research Applications

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Material Science: The compound can be used in the design and synthesis of novel materials with specific properties, such as polymers or nanomaterials.

Safety and Hazards

While specific safety and hazard information for “2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid” is not available, related compounds like 4-Chlorophenylacetic acid are classified as Acute toxicity, Oral (Category 4), H302, which means they are harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-chlorobenzaldehyde and urea. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol.

    Substitution Reaction: The 4-chlorophenyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyrimidine intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid moiety through a carboxylation reaction. This can be done by reacting the intermediate with carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Modulating Gene Expression: It can influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylacetic acid: A related compound with similar structural features but lacking the pyrimidine ring.

    6-oxopyrimidine derivatives: Compounds with a similar pyrimidine core but different substituents.

Uniqueness

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to the presence of both the 4-chlorophenyl group and the acetic acid moiety attached to the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-9-3-1-8(2-4-9)10-5-11(16)15(7-14-10)6-12(17)18/h1-5,7H,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBMKRPOEXOPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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